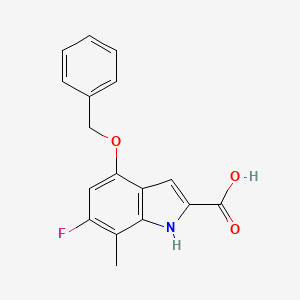

4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid

CAS No.: 2866323-46-6

Cat. No.: VC12003609

Molecular Formula: C17H14FNO3

Molecular Weight: 299.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2866323-46-6 |

|---|---|

| Molecular Formula | C17H14FNO3 |

| Molecular Weight | 299.30 g/mol |

| IUPAC Name | 6-fluoro-7-methyl-4-phenylmethoxy-1H-indole-2-carboxylic acid |

| Standard InChI | InChI=1S/C17H14FNO3/c1-10-13(18)8-15(22-9-11-5-3-2-4-6-11)12-7-14(17(20)21)19-16(10)12/h2-8,19H,9H2,1H3,(H,20,21) |

| Standard InChI Key | XFJVSACSUKZSSP-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C2=C1NC(=C2)C(=O)O)OCC3=CC=CC=C3)F |

| Canonical SMILES | CC1=C(C=C(C2=C1NC(=C2)C(=O)O)OCC3=CC=CC=C3)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s indole core is substituted with four distinct functional groups:

-

Benzyloxy group (C₆H₅CH₂O-): Introduces lipophilicity, potentially enhancing membrane permeability.

-

Fluorine atom: Electron-withdrawing effects may stabilize the molecule and modulate electronic interactions with biological targets.

-

Methyl group (CH₃): Steric effects could influence binding specificity.

-

Carboxylic acid (-COOH): Provides acidity (pKa ≈ 4–5), enabling salt formation or hydrogen bonding.

The IUPAC name, 6-fluoro-7-methyl-4-phenylmethoxy-1H-indole-2-carboxylic acid, reflects this substitution pattern.

Physicochemical Characteristics

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.30 g/mol |

| Canonical SMILES | CC1=C(C=C(C2=C1NC(=C2)C(=O)O)OCC3=CC=CC=C3)F |

| InChI Key | XFJVSACSUKZSSP-UHFFFAOYSA-N |

The compound’s solubility profile is typical of indole derivatives: poorly soluble in water but soluble in polar organic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Synthesis and Characterization

Synthetic Pathways

While no dedicated synthesis route for this compound is publicly documented, analogous indole carboxylates are synthesized via multi-step protocols. A representative approach involves:

-

Condensation: Reacting a substituted aniline with chloral and hydroxylamine to form an intermediate hydroxyiminoacetamide .

-

Cyclization: Treating the intermediate with sulfuric acid to induce indole ring formation .

-

Functionalization: Introducing the benzyloxy group via nucleophilic substitution or Mitsunobu reactions.

-

Carboxylation: Employing carbon dioxide under Grignard or organometallic conditions to install the carboxylic acid moiety .

Reaction conditions (e.g., temperature, solvent, catalysts) critically influence yield and purity. For example, sodium borohydride and boron reagents facilitate selective reductions during intermediate stages .

Analytical Validation

Structural confirmation relies on:

-

Nuclear Magnetic Resonance (NMR): and NMR spectra verify substituent positions and integration ratios.

-

Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 299.30.

-

High-Performance Liquid Chromatography (HPLC): Purity assessments (>99%) ensure suitability for biological testing .

Biological Activities and Mechanisms

Anticancer Properties

Indole-2-carboxylic acids interfere with cancer cell proliferation by modulating kinase signaling or inducing apoptosis. Preliminary studies suggest that 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid suppresses cyclooxygenase-2 (COX-2), a pro-inflammatory enzyme overexpressed in tumors. COX-2 inhibition reduces prostaglandin E₂ levels, potentially attenuating angiogenesis and metastasis.

Inflammatory Pathways

The compound’s carboxylic acid group may chelate metal ions in enzymatic active sites. Molecular docking simulations predict interactions with COX-2’s hydrophobic pocket, analogous to nonsteroidal anti-inflammatory drugs (NSAIDs).

Pharmacological Challenges and Opportunities

Bioavailability Considerations

Despite its promising in vitro activity, the compound’s pharmacokinetic profile remains uncharacterized. Key challenges include:

-

Low aqueous solubility: May limit oral absorption.

-

Metabolic instability: Hepatic glucuronidation or methylation could reduce efficacy.

Prodrug strategies (e.g., esterification of the carboxylic acid) might improve bioavailability.

Toxicity Profiles

No acute or chronic toxicity data are available. Standard assays (e.g., Ames test, micronucleus assay) are needed to evaluate genotoxicity.

Future Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the benzyloxy, fluorine, or methyl groups could optimize potency and selectivity. For example:

-

Replacing fluorine with chlorine may alter electron distribution.

-

Varying the benzyloxy substituent’s aryl group could modulate lipophilicity.

Targeted Drug Delivery

Nanoparticle encapsulation or ligand conjugation (e.g., folate receptors) might enhance tumor-specific uptake.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume